

Application Notes and Protocols for the Reduction of 5,5-dimethylhexanenitrile

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Compound of Interest

Compound Name: 5,5-dimethylhexanenitrile

Cat. No.: B8716097

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These application notes provide detailed protocols for the selective reduction of **5,5-dimethylhexanenitrile** to either 5,5-dimethylhexylamine using lithium aluminum hydride (LiAlH_4) or to 5,5-dimethylhexanal using diisobutylaluminum hydride (DIBAL-H). These procedures are intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of Nitrile Reduction

The reduction of nitriles is a fundamental transformation in organic chemistry, yielding either primary amines or aldehydes depending on the choice of reducing agent.^{[1][2]} Lithium aluminum hydride is a powerful reducing agent that completely reduces the nitrile group to a primary amine.^{[3][4][5]} In contrast, diisobutylaluminum hydride is a less reactive and sterically hindered reducing agent that allows for the partial reduction of nitriles to an intermediate imine, which upon aqueous workup, hydrolyzes to an aldehyde.^{[6][7][8]} The choice between these two reagents allows for divergent synthesis pathways from a common nitrile starting material.

Reactant and Product Summary

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	CAS Number
5,5-dimethylhexanenitrile	<chem>CC(C)(C)CCCC#N</chem>	C ₈ H ₁₅ N	125.21	121253-77-8
5,5-dimethylhexylamine	<chem>CC(C)(C)CCCCN</chem>	C ₈ H ₁₉ N	129.24	543-82-8
5,5-dimethylhexanal	<chem>CC(C)(C)CCCC=O</chem>	C ₈ H ₁₆ O	128.22	55320-58-6

Reaction Pathways and Mechanisms

The selection of the reducing agent dictates the final product. LiAlH₄, a potent hydride donor, effects a complete reduction, whereas the bulkier DIBAL-H allows for a controlled partial reduction.

Mechanism of Reduction with LiAlH₄: The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions.^[3]

- The first hydride ion attacks the electrophilic carbon of the nitrile, breaking the pi bond and forming an imine anion.^[3]
- This intermediate imine salt undergoes a second hydride addition to form a dianion.^[3]
- An aqueous or acidic workup then protonates the dianion to yield the primary amine.^{[1][3]}

Mechanism of Reduction with DIBAL-H: DIBAL-H facilitates the partial reduction of nitriles.

- As a Lewis acid, the aluminum atom in DIBAL-H coordinates to the nitrile nitrogen.^{[2][7]}
- This is followed by the intramolecular transfer of a single hydride ion to the nitrile carbon, forming an aluminum-imine intermediate.^[7]

- The steric bulk of the isobutyl groups on the aluminum prevents a second hydride addition.
[7]
- Subsequent hydrolysis during the aqueous workup cleaves the carbon-nitrogen double bond of the imine, yielding the aldehyde.[2][6]

Comparative Data of Reduction Methods

Feature	Reduction with LiAlH ₄	Reduction with DIBAL-H
Product	5,5-dimethylhexylamine (Primary Amine)	5,5-dimethylhexanal (Aldehyde)
Reagent Strength	Strong reducing agent[4][9]	Milder, sterically hindered reducing agent[1][6]
Stoichiometry	At least 1.5 equivalents required	1 to 1.2 equivalents typically used
Typical Solvent	Tetrahydrofuran (THF), Diethyl ether	Toluene, Dichloromethane (DCM), Hexane
Reaction Temperature	0 °C to room temperature	Low temperature is critical, typically -78 °C[7][8]
Workup	Successive addition of water and aqueous NaOH[10]	Quenching with methanol, followed by acidic or salt solution workup[8]
Advantages	High yield for amine synthesis, robust reaction.	Excellent for aldehyde synthesis, avoids over- reduction.[6]
Disadvantages	Highly reactive with protic solvents, pyrophoric.[11]	Requires strict temperature control to prevent over- reduction.[8]

Experimental Protocols

Safety Precautions: Both Lithium aluminum hydride and Diisobutylaluminum hydride are pyrophoric and react violently with water.[12] All experiments should be conducted under an

inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn.

Protocol 1: Synthesis of 5,5-dimethylhexylamine using LiAlH_4

Materials:

- **5,5-dimethylhexanenitrile**
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- 10% w/v Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Celite

Procedure:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH_4 (1.5 equivalents) and suspend it in anhydrous THF (10 volumes).[\[10\]](#)
- Cool the suspension to 0 °C using an ice-water bath.
- Dissolve **5,5-dimethylhexanenitrile** (1 equivalent) in anhydrous THF (2-3 volumes) and add it to the dropping funnel.

- Add the nitrile solution dropwise to the stirred LiAlH_4 suspension at a rate that maintains the internal temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.[\[10\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0 °C.
- Carefully quench the reaction by the sequential dropwise addition of:
 - Water (volume equal to the mass of LiAlH_4 used).[\[10\]](#)
 - 10% aqueous NaOH solution (volume equal to the mass of LiAlH_4 used).[\[10\]](#)
 - Water (3 times the volume of the mass of LiAlH_4 used).[\[10\]](#)
- Stir the resulting granular precipitate for 30 minutes, then filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate.[\[10\]](#)
- Separate the organic layer of the filtrate, and wash it sequentially with water and brine solution.[\[10\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,5-dimethylhexylamine.
- Purify the crude product by distillation or column chromatography as required.

Protocol 2: Synthesis of 5,5-dimethylhexanal using DIBAL-H

Materials:

- **5,5-dimethylhexanenitrile**
- Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexane)

- Anhydrous toluene
- Methanol
- Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Celite

Procedure:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of **5,5-dimethylhexanenitrile** (1 equivalent) in anhydrous toluene (10 volumes).
- Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Add DIBAL-H solution (1.0 M, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above $-70\text{ }^{\circ}\text{C}$.
- After the addition is complete, stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for 2 hours.[8]
- Monitor the reaction progress by TLC.
- While maintaining the temperature at $-78\text{ }^{\circ}\text{C}$, quench the reaction by the slow, dropwise addition of methanol.
- Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt. Stir the mixture vigorously until two clear layers form (this may take several hours).[8]
- Filter the mixture through a pad of Celite to remove any aluminum salts, washing the filter cake with ethyl acetate.

- Separate the organic layer of the filtrate and wash it sequentially with water and brine solution.[8]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile) to yield the crude 5,5-dimethylhexanal.
- The crude aldehyde can often be used without further purification. If necessary, purify by distillation or column chromatography.

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